[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol
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Overview
Description
[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products:
- Oxidation of the methanol group yields aldehydes or acids.
- Reduction of the benzimidazole ring forms dihydrobenzimidazole derivatives.
- Substitution reactions yield various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and other functional materials.
Mechanism of Action
The mechanism of action of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
1-Phenylethanol: Shares the phenylethyl group but lacks the benzimidazole core.
2-Phenylethylamine: Similar in structure but with an amine group instead of methanol.
Uniqueness: [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol is unique due to the combination of the benzimidazole core and the phenylethyl group with a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-(1-phenylethyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-10,12,19H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIBNRJJAHPZIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333502 |
Source
|
Record name | [1-(1-phenylethyl)benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380551-61-1 |
Source
|
Record name | [1-(1-phenylethyl)benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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